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Abstract
Bismuth, a heavy metal with a long history of medicinal use, is increasingly being incorporated

into various industrial and consumer products. Despite its reputation as a relatively non-toxic

element, particularly when compared to its neighbors on the periodic table, concerns regarding

the potential for bismuth-induced toxicity persist. This is especially pertinent in the context of

chronic exposure or acute overdose. This technical guide provides a comprehensive overview

of the current understanding of bismuth's toxicity profile, with a focus on the underlying

molecular mechanisms, in vitro and in vivo experimental findings, and relevant regulatory

guidelines. Detailed experimental protocols for key toxicity assays are provided to facilitate

further research in this area. Quantitative toxicological data are summarized in tabular format

for ease of comparison, and key cellular signaling pathways implicated in bismuth toxicity are

visualized using diagrams. This guide is intended to be a valuable resource for researchers,

scientists, and drug development professionals engaged in the study of bismuth compounds

and their potential health effects.

Introduction
Bismuth and its compounds have been utilized for centuries in medicinal preparations,

primarily for the treatment of gastrointestinal ailments.[1][2] More recently, bismuth has found

applications in cosmetics, pigments, and as a lead substitute in various alloys, leading to

increased human and environmental exposure.[2] While generally considered to have low
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toxicity due to the poor solubility of many of its compounds in biological fluids, instances of

bismuth-induced toxicity, including neurotoxicity and nephrotoxicity, have been reported,

particularly with high doses or prolonged use.[1][2] A thorough understanding of the

toxicological properties of bismuth is therefore crucial for its safe application in both

therapeutic and industrial contexts. This guide aims to provide a detailed examination of the

current knowledge regarding bismuth's toxicity, focusing on the molecular and cellular

mechanisms of action.

In Vitro Toxicity
A variety of in vitro studies have been conducted to elucidate the cytotoxic and genotoxic

effects of different bismuth compounds on various cell lines. These studies have been

instrumental in identifying the cellular pathways affected by bismuth and in determining the

concentrations at which toxic effects are observed.

Cytotoxicity Data
The cytotoxic effects of bismuth compounds have been evaluated in a range of cell lines, with

IC50 (half-maximal inhibitory concentration) values varying depending on the specific

compound, cell type, and exposure duration. A summary of representative IC50 values is

presented in Table 1.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 21 Tech Support

https://www.benchchem.com/product/b147881?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10630491/
https://dergipark.org.tr/tr/download/article-file/924745
https://www.benchchem.com/product/b147881?utm_src=pdf-body
https://www.benchchem.com/product/b147881?utm_src=pdf-body
https://www.benchchem.com/product/b147881?utm_src=pdf-body
https://www.benchchem.com/product/b147881?utm_src=pdf-body
https://www.benchchem.com/product/b147881?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bismuth
Compound

Cell Line Exposure Time IC50 Value Reference

Bismuth(III)

dithiocarbamate

MCF-7 (Breast

Cancer)
Not Specified 1.26 ± 0.02 µM [3][4]

Bismuth

diethyldithiocarb

amate

MCF-7 (Breast

Cancer)
Not Specified 1.26 ± 0.02 µM [3][4]

Biologically

synthesized Bi

NPs

HT-29 (Colon

Adenocarcinoma

)

24 hours 28.7 ± 1.4 µg/mL [2][5]

Bismuth Oxide

Nanoparticles

HUVE

(Endothelial)
24 hours 6.7 µg/mL [6][7][8]

Bismuth Oxide

Nanoparticles

A549, HepG2,

MCF-7

(Epithelial)

24 hours > 40 µg/mL [6][7][8]

Table 1: In Vitro Cytotoxicity of Bismuth Compounds

Genotoxicity
Some bismuth compounds have been shown to exhibit genotoxic effects. For instance,

bismuth oxide nanoparticles have been found to induce DNA damage in the root cells of Allium

cepa at concentrations of 25 ppm and higher, as demonstrated by the Comet assay.[6] Another

study reported that while metallic bismuth was negative in the bacterial reverse mutation test,

it showed positive results in the chromosomal aberration test in cultured mammalian cells,

suggesting a potential for clastogenicity.

In Vivo Toxicity
Animal studies have provided valuable insights into the systemic toxicity of bismuth,

particularly its effects on the kidneys and nervous system.

Acute and Sub-chronic Toxicity Data
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The acute oral toxicity of elemental bismuth has been found to be low, with an LD50 (lethal

dose, 50%) in rats greater than 2,000 mg/kg.[3][9] A 28-day repeated-dose oral toxicity study in

rats established a no-observed-adverse-effect level (NOAEL) of 1,000 mg/kg/day for elemental

bismuth.[3][9] However, other bismuth compounds, such as colloidal bismuth subcitrate

(CBS), have demonstrated nephrotoxicity at high doses. In one study, a single oral dose of 3.0

mmol Bi/kg of CBS in rats led to kidney damage within 6 hours.[9] Another study found that the

lowest oral doses of various bismuth compounds that resulted in detectable bismuth in mouse

motor neurons were 696 mg/kg for bismuth subnitrate, 57 mg/kg for bismuth subsalicylate, 29

mg/kg for colloidal bismuth subcitrate, and 26 mg/kg for ranitidine bismuth citrate.[10]

Bismuth
Compound

Animal Model
Route of
Administration

LD50/NOAEL Reference

Elemental

Bismuth
Rat Oral

LD50 > 2000

mg/kg
[3][9]

Elemental

Bismuth
Rat Oral

28-day NOAEL:

1000 mg/kg/day
[3][9]

Colloidal Bismuth

Subcitrate
Rat Oral

Single dose of

3.0 mmol Bi/kg

induced

nephrotoxicity

[9]

Bismuth

Subnitrate
Mouse Oral

Lowest dose for

motor neuron

uptake: 696

mg/kg

[10]

Bismuth

Subsalicylate
Mouse Oral

Lowest dose for

motor neuron

uptake: 57 mg/kg

[10]

Colloidal Bismuth

Subcitrate
Mouse Oral

Lowest dose for

motor neuron

uptake: 29 mg/kg

[10]

Ranitidine

Bismuth Citrate
Mouse Oral

Lowest dose for

motor neuron

uptake: 26 mg/kg

[10]
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Table 2: In Vivo Toxicity of Bismuth Compounds

Mechanisms of Toxicity
The toxic effects of bismuth are thought to be mediated by several cellular and molecular

mechanisms, including the induction of oxidative stress, mitochondrial dysfunction, and the

activation of specific signaling pathways leading to apoptosis or necrosis.

Oxidative Stress and Mitochondrial Dysfunction
Exposure to certain bismuth compounds has been shown to induce the generation of reactive

oxygen species (ROS), leading to oxidative stress.[2] This is supported by findings of increased

ROS production, lipid peroxidation (measured as malondialdehyde, MDA), and alterations in

the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in

cells treated with bismuth nanoparticles.[2][5] Bismuth-induced oxidative stress can damage

cellular components, including lipids, proteins, and DNA.

Mitochondria are key targets of metal-induced toxicity.[11][12] While some studies on bismuth
nephrotoxicity did not find evidence of mitochondrial dysfunction,[13] others suggest that

bismuth nanoparticles can disrupt mitochondrial activity.[2] Mitochondrial dysfunction can lead

to a further increase in ROS production and the release of pro-apoptotic factors, initiating the

intrinsic apoptosis pathway.[14][15]
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Caption: Bismuth-induced oxidative stress and cellular damage.

Apoptosis and Necrosis
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Bismuth compounds can induce cell death through both apoptosis (programmed cell death)

and necrosis. The specific pathway often depends on the bismuth compound, its

concentration, and the cell type. For example, some studies have shown that bismuth can

induce apoptosis via the intrinsic, mitochondria-dependent pathway, involving the release of

cytochrome c and the activation of caspases.[3][4] In contrast, high doses of colloidal bismuth
subcitrate have been shown to cause necrosis in renal proximal tubular cells, possibly by

destabilizing the cell membrane.[13][16]
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Caption: Intrinsic apoptosis pathway activated by bismuth.
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The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway

plays a critical role in inflammation, immunity, and cell survival. Some studies have indicated

that bismuth compounds can inhibit the NF-κB signaling pathway.[1][3][4] The inhibition of this

pathway can sensitize cancer cells to apoptosis. The exact mechanism by which bismuth
modulates NF-κB signaling is still under investigation but may be related to its effects on

upstream signaling components or the proteasomal degradation of IκBα.

Bismuth Compounds

IKK Complex

Inhibition

Phosphorylation of IκBα

Degradation of IκBα

NF-κB (p50/p65)

Release

Nucleus

Translocation

Gene Expression
(Inflammation, Survival)

Activation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 21 Tech Support

https://www.benchchem.com/product/b147881?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10630491/
https://pubmed.ncbi.nlm.nih.gov/16096353/
https://pubmed.ncbi.nlm.nih.gov/33555494/
https://www.benchchem.com/product/b147881?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Bismuth-mediated inhibition of the NF-κB signaling pathway.

Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the

toxicological assessment of bismuth compounds.

In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

96-well cell culture plates

Bismuth compound stock solution

Cell culture medium

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000

cells/well) and allow them to adhere overnight.

Compound Treatment: Prepare serial dilutions of the bismuth compound in cell culture

medium. Replace the medium in the wells with the medium containing the bismuth
compound at various concentrations. Include untreated control wells.

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at

37°C in a humidified 5% CO2 incubator.
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MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and

incubate for 3-4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the

solubilization solution to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
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Caption: Workflow for the MTT cytotoxicity assay.
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Apoptosis Detection: Annexin V/Propidium Iodide (PI)
Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Materials:

Flow cytometry tubes

Bismuth compound-treated and control cells

Annexin V-FITC (or other fluorochrome)

Propidium Iodide (PI)

1X Annexin-binding buffer

Flow cytometer

Procedure:

Cell Preparation: Induce apoptosis in cells by treating them with the bismuth compound for

the desired time. Include untreated control cells.

Harvest and Wash: Harvest the cells and wash them with cold PBS.

Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of

approximately 1 x 10^6 cells/mL.

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of

Annexin V-FITC and 1-2 µL of PI.

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.
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Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
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Caption: Workflow for the Annexin V/PI apoptosis assay.
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Genotoxicity Assessment: Comet Assay (Single-Cell Gel
Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage in individual cells.

Materials:

Microscope slides

Low melting point (LMP) agarose

Normal melting point (NMP) agarose

Lysis solution

Alkaline electrophoresis buffer

Neutralization buffer

DNA staining solution (e.g., SYBR Green, ethidium bromide)

Fluorescence microscope with appropriate filters

Procedure:

Slide Preparation: Coat microscope slides with NMP agarose and allow to dry.

Cell Embedding: Mix bismuth-treated and control cells with LMP agarose and layer onto the

prepared slides.

Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving

behind the nucleoids.

Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.

Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate

out of the nucleoid, forming a "comet tail."
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Neutralization and Staining: Neutralize the slides and stain the DNA.

Visualization and Analysis: Visualize the comets under a fluorescence microscope and

quantify the DNA damage using appropriate software.
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Caption: Workflow for the Comet assay.

Oxidative Stress Measurement
Materials:

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution

Cell culture plates

Fluorescence microplate reader or flow cytometer

Procedure:

Cell Treatment: Treat cells with the bismuth compound for the desired time.

DCFH-DA Loading: Wash the cells and incubate them with DCFH-DA solution (e.g., 10 µM)

for 30-60 minutes at 37°C.

Wash: Wash the cells to remove excess probe.

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength

of ~485 nm and an emission wavelength of ~530 nm.

GSH levels can be measured using various commercial kits, which are typically based on the

reaction of GSH with a chromogenic or fluorogenic reagent.

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for

measuring malondialdehyde (MDA), a marker of lipid peroxidation.

Materials:

Cell or tissue homogenates

Thiobarbituric acid (TBA) reagent

Trichloroacetic acid (TCA)

MDA standard
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Spectrophotometer

Procedure:

Sample Preparation: Prepare cell lysates or tissue homogenates.

Acid Precipitation: Add TCA to the samples to precipitate proteins.

Reaction with TBA: Add TBA reagent to the supernatant and heat at 95-100°C for a specified

time (e.g., 60 minutes).

Cooling and Centrifugation: Cool the samples and centrifuge to remove any precipitate.

Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.

Quantification: Determine the MDA concentration by comparing the absorbance to a

standard curve.

Regulatory Guidelines
The regulation of bismuth in consumer and medicinal products is essential to ensure public

safety. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the

European Medicines Agency (EMA) have established guidelines for the control of elemental

impurities in drug products.

The International Council for Harmonisation (ICH) Q3D guideline on elemental impurities

provides a framework for the risk-based control of metals, including bismuth, in

pharmaceuticals.[17][18][19][20] This guideline establishes Permitted Daily Exposure (PDE)

values for various elements. While bismuth is not one of the 24 elements for which a PDE is

specifically established in ICH Q3D, the principles of risk assessment outlined in the guideline

are applicable to its control in drug products.[17][18][19][20]

In the United States, the FDA has regulations for the use of certain bismuth compounds in

cosmetics. For instance, bismuth citrate is an approved color additive for hair dyes at a

concentration not exceeding 2.0% (w/v).[21][22][23] Bismuth oxychloride is also listed as a

color additive exempt from certification for use in cosmetics, including those for the eye area,

but not for lip products.[4][24]
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Conclusion
The available evidence indicates that while many bismuth compounds have a relatively low

order of toxicity, they are not entirely without risk. High doses or prolonged exposure can lead

to significant adverse health effects, particularly nephrotoxicity and neurotoxicity. The

underlying mechanisms of bismuth toxicity are complex and involve the induction of oxidative

stress, mitochondrial dysfunction, and the modulation of key cellular signaling pathways such

as those involved in apoptosis and inflammation.

For researchers, scientists, and drug development professionals, a thorough understanding of

these toxicological principles is paramount for the safe design and application of bismuth-

containing products. The experimental protocols and data presented in this guide provide a

foundation for further investigation into the toxic potential of novel bismuth compounds and for

the development of strategies to mitigate their adverse effects. Continued research is

necessary to fully elucidate the molecular mechanisms of bismuth toxicity and to establish

comprehensive safety profiles for the wide array of bismuth compounds in use and under

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b147881#preliminary-investigations-into-bismuth-s-
toxicity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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